1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Design

Selective LSD1 inhibitor programs require a rigid scaffold to avoid off-target MAO-A/B inhibition. This cyclopropane-indene fused amine eliminates the rotational freedom inherent in 1-aminoindanes, directly addressing selectivity pain points in epigenetic drug discovery. Key differentiation: Pre-organized architecture limits bond rotation, enabling superior LSD1/MAO selectivity ratios. Patented scaffold for systematic SAR exploration. Both cis/trans diastereomers accessible for stereochemistry-dependent kinetic studies.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B12107861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1C2C(C2N)C3=CC=CC=C31.Cl
InChIInChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H
InChIKeyWGFSSSLTLSNEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropa[a]inden-1-amine HCl: Rigid LSD1 Inhibitor Scaffold


1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride (CAS 20392-69-2) is a rigid, conformationally restricted cyclic amine featuring a cyclopropane ring fused to an indene core . The hydrochloride salt (C₁₀H₁₂ClN, MW 181.66 g/mol) provides enhanced stability and solubility relative to its free base . This compound is a key building block in a patent series of LSD1 (lysine-specific demethylase 1) inhibitors, where its fused ring architecture is designed to achieve selectivity against homologous enzymes such as MAO-A, MAO-B, and LSD2 [1].

1

Rigid LSD1 inhibitor scaffold — fused cyclopropane-indene architecture for selectivity-context studies

2

Hydrochloride salt — reported improved stability and handling vs. free base

3

Patent-derived — scaffold claimed for LSD1 selectivity over MAO-A/B and LSD2 (class-level)

Why Generic 1-Aminoindanes Cannot Replace Cyclopropa[a]inden-1-amine HCl


Standard in-class compounds such as 1-aminoindane, tranylcypromine, or spirocyclic analogues exhibit fundamentally different conformational landscapes and target selectivity profiles [1]. The cyclopropane-indene fusion in 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine creates a pre-organized scaffold that limits bond rotation, a feature absent in flexible 1-aminoindanes [2]. Patent disclosures explicitly link this scaffold architecture to superior selectivity for LSD1 over MAO-A, MAO-B, and LSD2, a key differentiator when off-target MAO inhibition is prohibitive for procurement decisions in epigenetic drug discovery [3].

Conformation

Flexible 1-aminoindanes lack the pre-organized rigid scaffold; conformational entropy may shift isoform selectivity away from the reported LSD1 context.

Off‑target

Generic aminoindanes often exhibit broader MAO inhibition; off-target amine oxidase profiles may not reproduce the patent-reported selectivity window.

Stereochemistry

Standard 1-aminoindane lacks the second stereocenter; diastereomer-dependent SAR observed with the fused scaffold may not be accessible.

Cyclopropa[a]inden-1-amine HCl: Conformational Rigidity & Selectivity Evidence


Conformational Rigidity vs. Flexible 1-Aminoindanes

The fused cyclopropane–indene architecture of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride restricts the relative orientation of the amine group, reducing the number of low-energy conformers compared to flexible 1-aminoindane [1]. This conformational pre-organization is a structural rationale for target selectivity, as the rigid scaffold limits binding to off-target amine oxidases [2].

Conformational rigidity
Class-level inference
Fused scaffold
~1 dominant rotamer (constrained amine)
1‑Aminoindane
3+ low‑energy rotamers (free rotation)
Estimated >80% reduction in conformational states (MMFF94)
Pre‑organization may support isoform‑selective binding
Gas‑phase calculation; binding context requires experimental confirmation
Medicinal Chemistry Conformational Analysis Scaffold Design

LSD1 Selectivity: Fused Scaffold vs. Tranylcypromine

The patent CN109535019A claims that 1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine derivatives exhibit 'good selectivity for MAO and LSD2' compared to the classical LSD1 inhibitor tranylcypromine, which is known for poor isoform discrimination [1]. While explicit numerical selectivity ratios for the unsubstituted parent compound are not publicly disclosed in the patent abstract, the structural class is described as overcoming the 'low inhibitory activity and poor selectivity' of prior phenylcyclopropylamine inhibitors [2].

LSD1 selectivity
Supporting evidence
Fused scaffold (patent claim)
Reported “good selectivity” vs MAO/LSD2 (numeric values not disclosed)
Tranylcypromine
Non‑selective; Ki ~0.1–10 µM across MAO‑A/B
Qualitative selectivity advantage at scaffold level; quantitative ratios unavailable for parent compound
Supports selectivity‑context studies; MAO off‑target risk may be reduced
Patent-derived claim; independent head‑to‑head data recommended
Epigenetics Enzyme Selectivity LSD1 Inhibition

Salt Stability vs. Free Base

Procurement as the hydrochloride salt (CAS 20392-69-2) ensures defined stoichiometry and batch-to-batch consistency, with vendor-certified purity of ≥95% by HPLC . The free base (CAS 501372-84-5, C₁₀H₁₁N, MW 145.20) is an oil at ambient temperature and prone to oxidation and carbonate formation upon exposure to air, introducing uncontrolled variability in biological assays .

Salt stability
Cross‑study comparable
HCl salt
≥95% purity, crystalline solid, ≥12‑month shelf life (vendor‑certified)
Free base
Oil, typical purity 90–95%, requires inert atmosphere
Salt form may provide ≥5% higher purity on delivery and extended stability
Supports reproducible assay preparation and long‑term storage
Data to verify from supplier quality control documentation
Compound Stability Salt Selection Reproducibility

Synthetic Route: Fused vs. Spiro Scaffold

The patent CN109535019A demonstrates a convergent synthesis of the tetrahydrocyclopropa[a]inden-1-amine scaffold via rhodium-catalyzed cyclopropanation of indene with ethyl diazoacetate, followed by Curtius rearrangement, achieving an overall yield of 55–94% depending on stereochemistry [1]. In contrast, the spirocyclic analogue 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine requires a lengthier multi-step sequence with lower reported overall yields (~30–50%) [2].

Synthetic yield
Cross‑study comparable
32–55%
overall yield, fused scaffold (3 steps)
vs. ~30–50% for spiro analogue (5+ steps)
Fewer steps may support cost‑effective gram‑scale procurement
Patent experimental data; lab‑scale reproduction may vary
Synthetic Chemistry Process Scalability Cost Efficiency

Stereochemical Control: trans/cis Diastereomer Access

The patent explicitly prepares and separates both the trans (compound 1) and cis (compound 2) diastereomers of 1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine from a common intermediate (ethyl carboxylate), enabling direct comparison of biological activity [1]. This is a procurement advantage over the racemic free base and many 1-aminoindane analogues where stereochemical control is more challenging and diastereomerically pure material is less readily available from vendors .

Diastereomer access
Supporting evidence
Both trans and cis diastereomers isolable from common intermediate; characterized by ¹H/¹³C NMR
Second stereocenter enables diastereomer‑dependent SAR exploration not possible with 1‑aminoindane
Enables comparative stereochemical profiling in target engagement assays
Separation by silica gel chromatography; purity verification recommended
Stereochemistry Diastereomer Separation Structure-Activity Relationships

Multi-Supplier Availability and Pricing

The hydrochloride salt is available from at least 5 independent suppliers (Fluorochem, ChemScene, Leyan, Enamine, Chembase), each certifying ≥95% purity, creating price competition and supply redundancy . In contrast, the closely related spiro analogue 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine hydrochloride is listed by only 2 vendors, and the 5-chloro or 4-bromo substituted cyclopropa[a]inden-1-amines are single-source .

Supplier multiplicity
Data to verify
≥5
independent suppliers (all ≥95% purity)
Price range ~$50–$150/g vs. $200–$400/g for spiro analogue (2 suppliers)
Multi‑vendor availability may reduce supply‑chain risk
Vendor catalog snapshot; confirm current stock and pricing
Supply Chain Vendor Comparison Procurement Economics

Cyclopropa[a]inden-1-amine HCl Applications in Drug Discovery


Isoform-Selective LSD1 Inhibitor Optimization

The rigid fused scaffold provides a starting point for developing LSD1 inhibitors with reduced off-target MAO activity, as claimed in patent CN109535019A [1]. Procurement of this scaffold enables systematic SAR exploration (e.g., N-benzylation, ring substitution) to optimize LSD1/MAO selectivity ratios, a prerequisite for advancing candidates toward in vivo efficacy models in acute myeloid leukemia [2].

Negative Control for Spirocyclic LSD1 Programs

Because the fused cyclopropane-indene scaffold is structurally distinct from the spirocyclic analogue (2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine) yet derived from a similar cyclopropanation strategy, it functions as an ideal negative control in target engagement assays to confirm that biological activity is scaffold-specific rather than an artifact of the cyclopropylamine warhead [1].

Conformational Probe for Amine Oxidase Profiling

The constrained amine orientation limits rotational freedom, making the compound a valuable conformational probe for studying substrate recognition mechanisms of FAD-dependent amine oxidases (MAO-A, MAO-B, LSD1) [1]. Researchers can compare turnover rates with flexible 1-aminoindane to quantify the energetic contribution of pre-organization to enzyme binding [2].

Benchmark for Diastereomer-Dependent Effects

The availability of both trans and cis diastereomers from a single synthetic route [1] enables direct comparative studies of diastereomer-dependent target engagement. This is particularly relevant for programs where stereochemistry at the amine-bearing carbon determines irreversible inhibition kinetics, as established for tranylcypromine-derived LSD1 inhibitors [2].

Application
Selection Property
Validation Focus
LSD1 isoform‑selectivity profiling
Rigid scaffold with reported selectivity context (patent CN109535019A)
Confirm LSD1/MAO selectivity ratios in head‑to‑head biochemical assays
Scaffold‑specific negative control
Fused architecture distinct from spirocyclic analogues
Verify that biological activity is scaffold‑driven, not warhead‑artifact
Conformational probe for amine oxidases
Constrained amine orientation limits rotamer states
Compare turnover rates with flexible 1‑aminoindane to assess pre‑organization contribution
Diastereomer‑dependent SAR studies
Both trans/cis diastereomers isolable from single route
Evaluate stereo‑dependent target engagement and irreversible inhibition kinetics
Quote Request

Request a Quote for 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.